
Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C is a cell-permeable pyrimidine inducer known for its ability to promote the differentiation of embryonic stem cells into cardiomyocytes . This compound has garnered significant interest in the field of regenerative medicine due to its potential to enhance cardiac repair by inducing cardiomyogenic properties in various progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiogenol C is synthesized through a series of chemical reactions involving pyrimidine derivatives. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of Cardiogenol C involves scaling up the synthetic route while ensuring high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions: Cardiogenol C undergoes various chemical reactions, including:
Oxidation: Cardiogenol C can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: Cardiogenol C can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and amine compounds .
Scientific Research Applications
Cardiac Cell Therapy
Research indicates that CgC can be utilized to improve the efficacy of cell transplantation therapies aimed at repairing damaged myocardium. Studies have demonstrated that pre-treating donor cells with CgC enhances their survival and functional integration post-transplantation .
High-Throughput Screening
The compound has been employed in high-throughput screening methods to identify strains capable of producing CgC, utilizing LC-MS technology to evaluate solubility, permeability, and metabolic stability . This approach facilitates the selection of viable candidates for further development.
Induction in Lineage-Committed Progenitor Cells
A pivotal study demonstrated that CgC effectively induced cardiomyogenic differentiation in already lineage-committed progenitor cells, showcasing its versatility beyond pluripotent stem cells. The treatment resulted in significant upregulation of cardiac markers and functional properties indicative of cardiomyocytes .
In Vivo Applications
In animal models, CgC has been shown to enhance cardiac repair following myocardial infarction by improving the functionality of transplanted stem or progenitor cells . This application underscores its potential in translational medicine.
Mechanism of Action
Cardiogenol C exerts its effects by modulating the Wnt/beta-catenin signaling pathway, which is crucial for cardiac development and function . It induces the expression of cardiac markers such as GATA4, Nkx2.5, and Tbx5, which are essential for the differentiation of progenitor cells into cardiomyocytes . The compound also enhances cardiac functional properties, including sodium currents and spontaneous contractions in cardiovascular progenitor cells .
Comparison with Similar Compounds
Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.
Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .
Biological Activity
Cardiogenol C hydrochloride is a small molecule compound that has garnered attention for its significant role in promoting cardiomyogenic differentiation, particularly from progenitor and stem cells. This article delves into the biological activity of Cardiogenol C, summarizing key research findings, mechanisms of action, and potential clinical applications.
Overview of this compound
Cardiogenol C is classified as a cell-permeable diaminopyrimidine compound . It has been shown to effectively induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes with an effective concentration (EC₅₀) of approximately 100 nM , without exhibiting significant cytotoxic effects even at higher concentrations up to 25 µM .
Research indicates that Cardiogenol C operates primarily through the activation of specific signaling pathways and transcription factors essential for cardiac differentiation:
- Wnt Signaling Pathway Activation : Cardiogenol C appears to activate the Wnt signaling pathway, which is crucial for cardiac development. This activation is associated with the suppression of Kremen1, a negative regulator of Wnt signaling .
- Transcription Factor Induction : The compound induces the expression of key cardiac transcription factors such as GATA4 , Nkx2.5 , and Tbx5 , which are pivotal in early cardiomyocyte development .
- Differentiation into Cardiac Markers : Cardiogenol C treatment leads to the upregulation of cardiac-specific proteins including myosin heavy chain (MHC) and troponin I, indicating successful differentiation into cardiomyocyte-like cells .
In Vitro Studies
- Embryonic Stem Cells : Cardiogenol C has been shown to promote the differentiation of human embryonic stem cells into functional cardiomyocytes, which exhibit characteristics similar to native cardiac cells .
- Progenitor Cells : The compound also induces trans-differentiation in mouse hair bulge progenitor cells (HBPCs) into cardiomyocyte-like cells. This process involves the expression of cardiac markers and muscle proteins but does not result in functional contraction under standard conditions .
- Lineage-Committed Progenitor Cells : Studies have demonstrated that Cardiogenol C can enhance cardiomyogenic function in lineage-committed progenitor cells, such as skeletal myoblasts and cardiovascular progenitor cells, leading to spontaneous contractions and sodium current activity characteristic of cardiac tissues .
Comparative Studies
A comparative analysis using proteomics revealed that Cardiogenol C influences several proteins related to cell differentiation and cardiac function. Notably, it enhances the expression of chromatin remodeling proteins that facilitate cardiac differentiation processes .
Case Studies
Several case studies highlight the therapeutic potential of Cardiogenol C in cardiac repair:
- In one study, the application of Cardiogenol C in a rat model post-myocardial infarction showed improved myocardial repair through enhanced survival and trans-differentiation of transplanted progenitor cells into functional cardiomyocytes .
- Another investigation focused on using Cardiogenol C to improve cell-based therapies for heart disease by enhancing the cardiomyogenic properties of donor cells prior to transplantation .
Data Summary
The following table summarizes key findings regarding the biological activity and effectiveness of Cardiogenol C:
Study Focus | Cell Type | Key Findings | EC₅₀ (nM) | Cytotoxic Effects |
---|---|---|---|---|
Embryonic Stem Cells | Human ESCs | Induces differentiation into functional cardiomyocytes | 100 | None at 25 µM |
Hair Bulge Progenitor Cells | Mouse HBPCs | Induces expression of cardiac markers | N/A | None |
Lineage-Committed Progenitors | Skeletal Myoblasts | Enhances cardiac-like functions | N/A | None |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Cardiogenol C hydrochloride induces cardiomyocyte differentiation in embryonic stem cells (ESCs)?
this compound acts as a pyrimidine inducer that promotes ESC differentiation into cardiomyocytes by modulating key signaling pathways, including Wnt/β-catenin. It achieves an EC50 of 100 nM, suggesting high potency in activating cardiac-specific transcription factors like GATA4 and Nkx2.5. Researchers should validate this mechanism using inhibitors of β-catenin (e.g., DKK1) and assess downstream targets via qPCR or Western blot .
Q. What is the optimal concentration range for this compound in differentiation protocols?
The EC50 for cardiomyocyte differentiation is 100 nM, but effective concentrations typically range between 50–200 nM. Dose-response experiments should be performed across this range, with viability assays (e.g., MTT) to exclude cytotoxic effects at higher doses. Note that lineage-committed cells may require adjusted concentrations .
Q. Which biomarkers are critical for assessing cardiomyocyte differentiation efficiency?
Key markers include structural proteins (cTnT, α-actinin), ion channels (Nav1.5), and functional readouts (spontaneous contractions, calcium transients). Combine immunostaining, flow cytometry, and patch-clamp electrophysiology to validate differentiation. GAPDH or β-actin should serve as loading controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in differentiation efficiency across cell lines or experimental models?
Variability may arise from differences in ESC pluripotency status, culture conditions, or batch effects. Standardize protocols using defined media, matrix substrates (e.g., Matrigel), and quality-controlled reagents. Include positive controls (e.g., ISX-9 for comparative analysis) and replicate experiments across cell lines .
Q. What experimental designs mitigate confounding factors in longitudinal differentiation studies?
Use time-course analyses (12–72 hours) to monitor dynamic changes in cardiac markers (e.g., KGF, Ang-1). Employ single-cell RNA sequencing to identify heterogeneity in differentiation trajectories. Incorporate dual luciferase reporters (e.g., β-catenin-driven firefly luciferase) for real-time pathway activity monitoring .
Q. How does this compound interact with other signaling pathways (e.g., ERK, TGF-β) during differentiation?
Cardiogenol C may synergize with growth factors (e.g., BMP4) or small molecules (e.g., CHIR99021) to enhance differentiation. Use pathway-specific inhibitors (e.g., PD98059 for ERK) in combinatorial assays. Transcriptomic profiling (RNA-seq) can reveal crosstalk between Wnt/β-catenin and TGF-β pathways .
Q. What strategies address low viability in high-throughput differentiation screens?
Optimize seeding density (e.g., 10,000–20,000 cells/cm²) and use serum-free media to reduce variability. Pre-screen compounds for cytotoxicity using Alamar Blue or ATP-based assays. For 3D cultures, incorporate perfusion systems to improve nutrient/waste exchange .
Q. Methodological Considerations
Q. How should researchers validate the specificity of this compound in differentiation assays?
Include negative controls (untreated ESCs) and off-target controls (e.g., cells treated with structurally similar but inactive analogs). CRISPR-Cas9 knockout of β-catenin or cardiac transcription factors can confirm pathway dependency .
Q. What are best practices for scaling up differentiation protocols for organoid or tissue engineering applications?
Transition to bioreactors with controlled oxygen tension (5% O₂) to mimic cardiac niches. Use biomaterial scaffolds (e.g., fibrin hydrogels) to support 3D tissue maturation. Monitor functional outcomes via contractility assays or microelectrode arrays .
Q. How can transcriptomic and proteomic data be integrated to refine differentiation protocols?
Pair RNA-seq with mass spectrometry to identify discordant mRNA-protein expression (e.g., post-transcriptional regulation of cardiac troponins). Prioritize targets validated across multiple omics layers for pathway enrichment analysis .
Q. Data Interpretation and Reporting
Q. How should contradictory results from viability vs. differentiation assays be reported?
Discrepancies may indicate context-dependent effects. Use normalized metrics (e.g., differentiation efficiency per viable cell) and report raw data alongside normalized values. Transparently document batch effects and reagent sources .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Fit data to sigmoidal curves (e.g., four-parameter logistic model) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals and use ANOVA for multi-group comparisons .
Properties
CAS No. |
671225-39-1 |
---|---|
Molecular Formula |
C13H19ClN4O3 |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |
InChI Key |
YASXEMRYPAONMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |
Pictograms |
Irritant |
Synonyms |
2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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